molecular formula C12H5Br3O2 B15175678 1,3,7-Tribromodibenzo-p-dioxin CAS No. 110999-49-0

1,3,7-Tribromodibenzo-p-dioxin

Cat. No.: B15175678
CAS No.: 110999-49-0
M. Wt: 420.88 g/mol
InChI Key: RIATZSLLGBMQMM-UHFFFAOYSA-N
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Description

1,3,7-Tribromodibenzo-p-dioxin is a naturally occurring dioxin synthesized by red algae and detected in the marine environment. It is known to accumulate in marine organisms such as mussels and fish, and subsequently in predators like marine birds . This compound is structurally similar to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, but with bromine atoms instead of chlorine.

Preparation Methods

1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,7-Tribromodibenzo-p-dioxin has several scientific research applications:

Mechanism of Action

1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .

Properties

CAS No.

110999-49-0

Molecular Formula

C12H5Br3O2

Molecular Weight

420.88 g/mol

IUPAC Name

1,3,7-tribromodibenzo-p-dioxin

InChI

InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H

InChI Key

RIATZSLLGBMQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br

Origin of Product

United States

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